molecular formula C12H21NO3 B1314430 tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate CAS No. 394735-19-4

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Cat. No. B1314430
M. Wt: 227.3 g/mol
InChI Key: LVCAPQKMCGHHCC-UHFFFAOYSA-N
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Description

“tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate” is a chemical compound with the CAS Number: 394735-19-4 . It has a molecular weight of 227.3 . The IUPAC name for this compound is tert-butyl 2-cyclobutyl-1-formylethylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h8-10H,4-7H2,1-3H3, (H,13,15) . This code provides a standard way to encode the compound’s molecular structure.

It is stored at a temperature of -10 degrees . The compound’s physical form and storage temperature suggest that it is stable under normal conditions.

Scientific Research Applications

Process Development and Pilot-Plant Synthesis (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, a variant of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. Its synthesis involves a one-pot, two-step telescoped sequence starting from readily available materials. The process includes a modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative, achieving the target product with high purity and yield (Li et al., 2012).

Crystallographic Studies Crystallographic studies of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate derivatives highlight their complex molecular interactions and structure. For instance, two carbamate derivatives were studied, revealing strong and weak hydrogen bonds forming a three-dimensional architecture. Such studies are crucial for understanding the molecular environment and interactions of these compounds (Das et al., 2016).

Structural Importance in Organic Synthesis The compound serves as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been studied to confirm the relative substitution of the cyclopentane ring, indicating its significance in organic synthesis and structural analysis (Ober et al., 2004).

Synthesis and Applications in Medicinal Chemistry Various studies focus on the synthesis and application of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate derivatives in medicinal chemistry. These compounds are used as intermediates in synthesizing natural products and pharmaceuticals with potential biological activities. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate as an intermediate of natural products demonstrates the compound's utility in producing substances with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Innovative Synthetic Techniques The compound is involved in innovative synthetic methods, such as the photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing new pathways for assembling a range of 3-aminochromones under mild conditions. This highlights its role in facilitating novel synthetic routes in organic chemistry (Wang et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(1-cyclobutyl-3-oxopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h8-10H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCAPQKMCGHHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468890
Record name tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

CAS RN

394735-19-4
Record name 1,1-Dimethylethyl N-(2-cyclobutyl-1-formylethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394735-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(2-cyclobutyl-1-formylethyl)-, 1,1-dimethylethyl ester
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